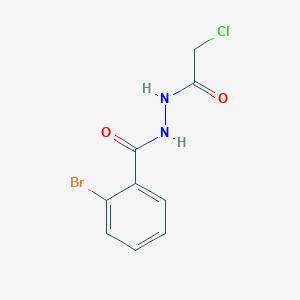

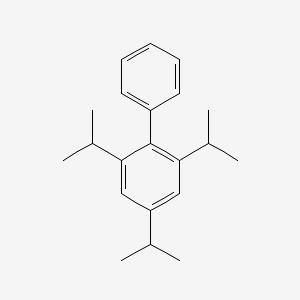

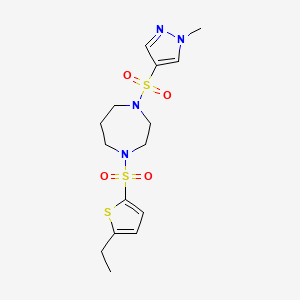

![molecular formula C18H15ClN4O2 B2420053 1-(3-chlorophenyl)-5-(4-ethylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione CAS No. 1172807-04-3](/img/structure/B2420053.png)

1-(3-chlorophenyl)-5-(4-ethylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “1-(3-chlorophenyl)-5-(4-ethylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione” is a derivative of 1,2,3-triazole . Triazoles are a family of five-membered rings that contain three nitrogen atoms and two double bonds . They have drawn much attention in the development of potential antitumor agents .

Synthesis Analysis

The synthesis of 1,2,3-triazole derivatives involves the Cu(I)-catalyzed 1,3-dipolar cycloaddition . This process transforms heterogeneous batch reactions into a homogeneous streamlined continuous flow system .Molecular Structure Analysis

Triazoles are planar and aromatic. In aqueous solution, they tautomerize to their 2H-isomer with a 1H/2H ratio of approximately 1:2 . The 1,2,3-triazole moiety is considered to be a pharmacophore, meaning it can interact with specific biological targets .Chemical Reactions Analysis

The 1,2,3-triazole moiety can interact with specific biological targets, making it a key component in various pharmaceuticals . It has been found to exhibit antitumor activity by tethering RNF168 to SQSTM1/P62 .Physical And Chemical Properties Analysis

Triazoles are highly soluble in water. Both isomers have essentially the same melting and boiling points, making them very difficult to separate from each other .Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactivity

Compounds with the triazole dione motif, such as 1,2,4-triazoles, are noted for their reactivity and utility in the synthesis of novel organic compounds. The synthesis and characterization of such compounds, including their oxidation and cycloaddition reactions, offer valuable insights into their chemical behavior and potential as intermediates in the production of more complex molecules. For instance, 4-(p-Chloro)phenyl-1,2,4-triazole-3,5-dione serves as an effective oxidizing agent for converting 1,3,5-trisubstituted pyrazolines to pyrazoles under mild conditions, showcasing the versatility of triazole diones in organic synthesis (Zolfigol et al., 2006).

Biological Activities

Research into triazole derivatives reveals a range of biological activities, including antimicrobial, antiprotozoal, and anticancer properties. A notable study synthesizing novel oxadiazolyl pyrrolo triazole diones demonstrates their in vitro antiprotozoal and cytotoxic activities, highlighting the potential of these compounds in developing new therapeutic agents (Dürüst et al., 2012).

Physicochemical Properties

Investigations into the solubility, thermodynamics, and partitioning processes of triazole dione derivatives in biologically relevant solvents are crucial for understanding their pharmacokinetic properties and optimizing drug formulation. For example, a study on a novel antifungal compound within the 1,2,4-triazole class examines its solubility in different solvents and the thermodynamics of its solubility and transfer processes, providing essential data for its development as a pharmaceutical agent (Volkova et al., 2020).

Materials Science Applications

Triazole derivatives also find applications in materials science, particularly in the development of photoluminescent materials and corrosion inhibitors. Their ability to form specific interactions, such as π-hole tetrel bonding, and their incorporation into polymers for electronic applications showcase the diverse utility of these compounds beyond pharmaceuticals. For instance, new photoluminescent conjugated polymers incorporating triazole units demonstrate potential for electronic applications due to their solubility, processability, and photochemical stability (Beyerlein & Tieke, 2000).

Mecanismo De Acción

Target of Action

It is known that 1,2,3-triazole derivatives have been synthesized as antifungal agents . They have shown significant activity against various phytopathogenic fungi . Therefore, it can be inferred that the compound might interact with key proteins or enzymes in these fungi, disrupting their normal functions.

Mode of Action

1,2,3-triazole is an interesting n-heterocyclic framework which can act as both a hydrogen bond donor and metal chelator . This suggests that the compound might interact with its targets through hydrogen bonding or metal chelation, leading to changes in the target’s function or structure.

Biochemical Pathways

Given its antifungal activity, it can be inferred that the compound might interfere with essential biochemical pathways in fungi, such as cell wall synthesis or ergosterol biosynthesis, leading to inhibition of fungal growth .

Pharmacokinetics

It is known that 1,2,3-triazoles are highly soluble in water , which could influence their absorption and distribution in the body

Result of Action

The compound has shown significant antifungal activity, with effective control of various phytopathogenic fungi . This suggests that the compound’s action results in the inhibition of fungal growth, potentially leading to the death of the fungi.

Propiedades

IUPAC Name |

3-(3-chlorophenyl)-5-(4-ethylphenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN4O2/c1-2-11-6-8-13(9-7-11)22-17(24)15-16(18(22)25)23(21-20-15)14-5-3-4-12(19)10-14/h3-10,15-16H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFRUWVIAJUAASG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)C4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

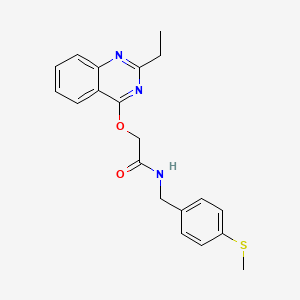

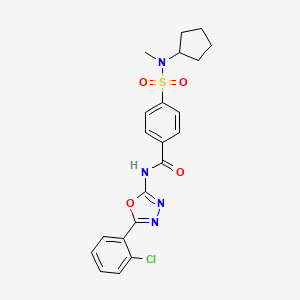

![2-(4-cyclohexylpiperazin-1-yl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2419973.png)

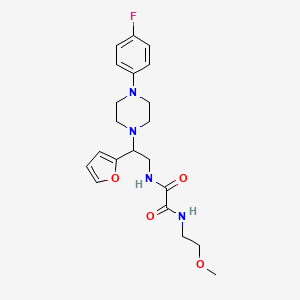

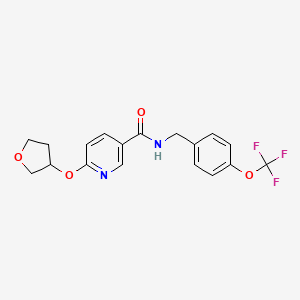

![N,2-Dimethyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyrazole-3-carboxamide](/img/structure/B2419978.png)

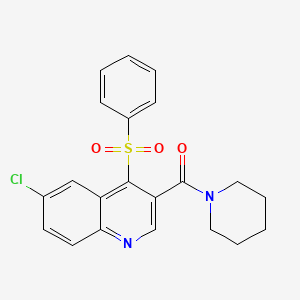

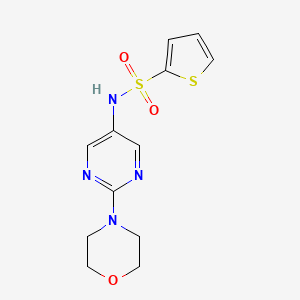

![(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(2-(ethylsulfonyl)phenyl)methanone](/img/structure/B2419984.png)

![Ethyl 2-[[4-(2,5-dimethylphenyl)-5-[[(3-fluorobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2419985.png)

![2-[1-(thian-4-yl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B2419989.png)